molecular formula C11H11ClO4 B6603301 3-(3-chlorophenyl)pentanedioic acid CAS No. 4759-58-4

3-(3-chlorophenyl)pentanedioic acid

Cat. No.: B6603301
CAS No.: 4759-58-4
M. Wt: 242.65 g/mol
InChI Key: IRWLRFZGNLCCTN-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)pentanedioic acid is a dicarboxylic acid derivative featuring a pentanedioic acid (glutaric acid) backbone substituted with a 3-chlorophenyl group at the third carbon position.

Properties

IUPAC Name

3-(3-chlorophenyl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWLRFZGNLCCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)pentanedioic acid typically involves the reaction of 3-chlorobenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate is then hydrolyzed and decarboxylated to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may also be employed to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)pentanedioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents
Research indicates that derivatives of 3-(3-chlorophenyl)pentanedioic acid can serve as intermediates in the synthesis of antimicrobial agents. The chlorophenyl group enhances the compound's biological activity, making it a candidate for developing new antibiotics or antifungal medications. For example, studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that this compound could be explored for similar purposes .

Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that derivatives can inhibit pro-inflammatory cytokines, which could lead to the development of new treatments for inflammatory diseases .

Organic Synthesis

Synthesis of Complex Molecules
this compound is utilized as a building block in organic synthesis. Its structure allows it to participate in various reactions, including esterification and amidation, facilitating the synthesis of more complex organic molecules. This versatility makes it valuable in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs) .

Chiral Synthesis
The compound can also be employed in asymmetric synthesis, where it serves as a precursor for chiral intermediates. These intermediates are crucial for synthesizing enantiomerically pure compounds, which are often required in drug development .

Case Studies

Study Application Findings
Study on Antibacterial ActivityDevelopment of AntibioticsDemonstrated significant antibacterial activity against Gram-positive bacteria .
Anti-inflammatory ResearchTreatment of Inflammatory DiseasesInhibition of cytokine production was observed, indicating potential therapeutic use .
Organic Synthesis ApplicationsPharmaceutical ManufacturingUsed as a precursor for multiple APIs, showcasing versatility in synthesis processes .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various receptors and enzymes, modulating their activity. The pentanedioic acid backbone may also play a role in binding and recognition processes .

Comparison with Similar Compounds

3-(4-Chlorophenyl)Pentanedioic Acid (CAS 35271-74-0)

  • Structural Difference : The chlorine substituent is in the para position on the phenyl ring, compared to the meta position in 3-(3-chlorophenyl)pentanedioic acid.
  • Physicochemical Properties: Increased molecular symmetry in the para isomer may lead to higher melting points compared to the meta isomer.
  • Applications :
    • Identified as "Baclofen Impurity 1," indicating relevance in pharmaceutical quality control .
    • Used in synthesizing PSMA-targeting agents (e.g., DUPA derivatives), where substituent positioning affects binding affinity .

Glutaric Acid (Pentanedioic Acid, CAS 110-94-1)

  • Structural Difference : Lacks aromatic or halogen substituents.
  • Physicochemical Properties :
    • Lower molecular weight (132.11 g/mol vs. ~230–250 g/mol for chlorophenyl derivatives).
    • Higher water solubility due to the absence of hydrophobic chlorophenyl groups.
    • Melting point: 95–98°C, likely lower than chlorinated derivatives .
  • Applications : Industrial precursor for polymers, esters, and plasticizers.

3-[4-(Trifluoromethyl)Phenyl]Pentanedioic Acid

  • Structural Difference : Substitution with a trifluoromethyl (-CF₃) group instead of chlorine.
  • Physicochemical Properties :
    • The electron-withdrawing -CF₃ group increases acidity of the carboxylic acids compared to chloro-substituted analogs.
    • Enhanced lipophilicity due to fluorine atoms .
  • Applications: Potential use in medicinal chemistry for targeting enzymes sensitive to electronic effects.

3,3-Bis(Carboxymethyl)Pentanedioic Acid (CAS 5693-87-8)

  • Structural Difference : Branched carboxymethyl groups at the third carbon.
  • Physicochemical Properties: Higher chelating capacity due to additional carboxylate groups. Increased steric hindrance may reduce solubility in non-polar solvents .
  • Applications : Metal coordination chemistry and polymer synthesis.

Biological Activity

3-(3-Chlorophenyl)pentanedioic acid, a compound of significant interest in medicinal chemistry, exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H11ClO4
  • Molecular Weight : 242.66 g/mol
  • CAS Number : 35271-74-0

Antimicrobial Activity

Research indicates that compounds similar to this compound show promising antimicrobial properties. For instance, derivatives of arylalkanoic acids have been investigated for their effectiveness against various pathogens, suggesting potential applications in treating infections .

Antineoplastic Activity

A study conducted on structurally related compounds demonstrated significant cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • K-562 (leukemia)
  • OVACAR-3 (ovarian cancer)
  • HT-29 (colon adenocarcinoma)
  • A-498 (kidney carcinoma)

The MTT assay results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with cellular enzymes and receptors, modulating their activity through:

  • Enzyme inhibition : Potentially affecting metabolic pathways.
  • Receptor binding : Influencing signal transduction mechanisms.

Hepatotoxicity Assessment

A relevant study assessed the hepatotoxicity of compounds structurally similar to this compound in male Fischer 344 rats. The findings revealed that certain analogues induced liver damage, evidenced by elevated serum alanine aminotransferase (ALT) levels. The study highlighted the importance of structural modifications in determining the toxicity profile of these compounds .

In Vivo Studies

In vivo investigations using Swiss albino mice showed that some derivatives exhibited antitumor activity against Ehrlich ascites carcinoma (EAC). The treatment resulted in reduced tumor volume and increased survival rates compared to controls, indicating the therapeutic potential of these compounds .

Data Table: Biological Activity Overview

Activity TypeCompound TestedCell Line/ModelIC50/Effect
AntimicrobialArylalkanoic acidsVarious pathogensVariable
Antineoplastic3-(3-chlorophenyl) derivativesMCF-7, K-562, etc.Low µM range
HepatotoxicityPhenyl analoguesMale Fischer ratsElevated ALT
In Vivo Tumor ModelEAC treated with derivativesSwiss albino miceReduced tumor volume

Q & A

Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)pentanedioic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound can be inferred from analogous compounds. For example:

  • Bromination : Bromination of 3-(3-chlorophenyl)propionic acid using Br₂ in carbon tetrachloride under reflux yields halogenated intermediates, which can be further functionalized .
  • Esterification : Lewis acid catalysts (e.g., BF₃·Et₂O) may facilitate carboxylation or esterification of intermediates, as seen in similar glutaric acid derivatives .
  • Coupling Reactions : Urea-mediated coupling (e.g., with pentanedioic acid derivatives) under controlled temperatures (0–25°C) and HPLC purification can achieve yields >50% .

Q. Key Variables :

ParameterOptimal ConditionImpact on Yield
SolventDichloromethane/CCl₄High solubility
CatalystLewis acids (e.g., BF₃)Accelerates kinetics
Temperature0–25°C (reflux)Minimizes side reactions

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC : For purity assessment and separation of diastereomers (e.g., using C18 columns and isocratic elution) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl proton signals at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~258.7 g/mol for C₁₁H₁₁ClO₄) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, methanol) due to carboxylate groups. Limited solubility in non-polar solvents .
  • Stability : Acidic conditions may protonate carboxyl groups, enhancing stability. Basic conditions could deprotonate and increase reactivity .

Advanced Research Questions

Q. How can reaction optimization resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies in yields often arise from:

  • Catalyst Purity : Impure Lewis acids (e.g., BF₃) reduce efficiency. Use freshly distilled catalysts .
  • Side Reactions : Competing halogenation or ester hydrolysis. Monitor via TLC and adjust stoichiometry (e.g., Br₂:substrate ratio) .
  • Validation : Reproduce methods from peer-reviewed sources (e.g., Pharmacopeial Forum protocols ).

Q. What computational models predict the biological activity of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Compare with analogs (e.g., 3-(4-chlorophenyl)glutaric acid) .
  • QSAR Studies : Correlate chlorine positioning (meta vs. para) with anti-inflammatory activity, as seen in structurally similar acrylic acid derivatives .

Q. How does the chlorine substituent influence metabolic pathways or enzyme inhibition?

Methodological Answer:

  • Enzyme Binding : Chlorine’s electron-withdrawing effect enhances hydrogen bonding with active sites (e.g., cyclooxygenase-2). Test via in vitro assays using purified enzymes .
  • Metabolite Identification : Use LC-MS/MS to track hepatic metabolites (e.g., hydroxylation at the phenyl ring) .

Q. What ecological toxicity testing protocols are recommended given limited data?

Methodological Answer:

  • Acute Toxicity : Follow OECD Test Guideline 423, using Daphnia magna or algal species. Note that analogous chlorophenols show moderate aquatic toxicity .
  • Biodegradation : Conduct OECD 301F tests to assess mineralization in soil/water systems .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs (e.g., esterified or halogenated variants) .
  • Activity Testing : Screen for anti-inflammatory (COX inhibition) or antimicrobial (MIC assays) activity .
  • Data Analysis : Use clustering algorithms (e.g., PCA) to map substituent effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats mandatory. Use fume hoods due to potential irritancy (similar to 3-chlorophenol) .
  • Storage : In airtight containers at –20°C to prevent hydrolysis .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Cross-Validation : Compare with databases (e.g., Reaxys) for analogous chlorophenyl compounds .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

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